molecular formula C24H27N5O5 B11257025 N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11257025
M. Wt: 465.5 g/mol
InChI Key: OLROURBUYLLBPF-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, substituted with ethoxyphenyl, methyl, and trimethoxyphenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often include the use of bases, solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.

    Trimetrexate: A dihydrofolate reductase inhibitor with anticancer properties.

    Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic

Uniqueness

N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern on the triazolopyrimidine core, which imparts distinct biological activities and chemical reactivity. Its combination of ethoxyphenyl, methyl, and trimethoxyphenyl groups contributes to its potent biological effects and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H27N5O5/c1-6-34-17-10-8-7-9-16(17)28-23(30)20-14(2)27-24-25-13-26-29(24)21(20)15-11-18(31-3)22(33-5)19(12-15)32-4/h7-13,21H,6H2,1-5H3,(H,28,30)(H,25,26,27)

InChI Key

OLROURBUYLLBPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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